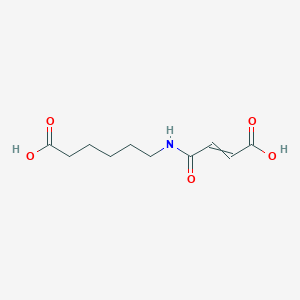

N-(5-Carboxypentyl)maleamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-Carboxypentyl)maleamic acid is a useful research compound. Its molecular formula is C10H15NO5 and its molecular weight is 229.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(5-Carboxypentyl)maleamic acid is derived from maleamic acid, which is characterized by the presence of a maleimide moiety. The addition of a carboxypentyl side chain enhances its solubility and reactivity. This structural modification is significant for its interaction with biological targets, making it a candidate for various therapeutic applications.

Drug Development

This compound has shown promise in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to form stable conjugates with proteins via the maleimide group allows for targeted drug delivery systems. For instance, studies have indicated that compounds linked to extracellular vesicles (exosomes) through maleimide linkers can enhance the therapeutic efficacy of anticancer drugs by improving their bioavailability and reducing systemic toxicity .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the inhibition of cell proliferation and the induction of cell cycle arrest .

Case Study: Anticancer Efficacy

- Objective : Evaluate the effects on MCF-7 breast cancer cells.

- Findings : The compound reduced cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in macrophage models, indicating potential applications in treating inflammatory diseases.

Case Study: Inflammation Model Study

- Objective : Assess the anti-inflammatory effects on LPS-stimulated macrophages.

- Findings : Treatment led to a reduction in TNF-alpha and IL-6 levels by about 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide bond in N-(5-Carboxypentyl)maleamic acid undergoes hydrolysis under acidic or basic conditions, yielding maleic acid and 5-amino-pentanoic acid .

Mechanism :

-

Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen weakens the amide bond, leading to nucleophilic attack by water.

-

Base-catalyzed hydrolysis : Deprotonation of the amide nitrogen enhances nucleophilic attack, forming a tetrahedral intermediate.

Amidation and Esterification

The compound participates in amidation and esterification reactions due to its carboxylic acid group:

-

Amidation : Reaction with amines to form substituted amides, influenced by catalysts like carbodiimides .

-

Esterification : Conversion to esters using alcohols under acidic conditions, forming carboxylic acid derivatives.

These reactions are critical for modifying the compound’s solubility and reactivity in pharmaceutical applications.

Nucleophilic Substitution

The alkyl chain’s carboxylic acid group enables nucleophilic substitution reactions:

-

Alkylation : Reaction with alkyl halides to form esters or amides.

-

Amidation : Substitution of hydroxyl groups with amines to enhance reactivity.

The presence of the maleamide group further allows for selective modifications, such as conjugation with thiol-containing biomolecules .

Analytical Characterization

Key methods for identifying and analyzing this compound include:

Propiedades

Fórmula molecular |

C10H15NO5 |

|---|---|

Peso molecular |

229.23 g/mol |

Nombre IUPAC |

6-(3-carboxyprop-2-enoylamino)hexanoic acid |

InChI |

InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16) |

Clave InChI |

OHQFLBMAHZJOJA-UHFFFAOYSA-N |

SMILES canónico |

C(CCC(=O)O)CCNC(=O)C=CC(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.